2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride
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Overview
Description
2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C9H11N3O.2ClH. It is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by further reactions to introduce the ethanol and dihydrochloride groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different benzimidazole derivatives.
Substitution: The amino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can exhibit a range of biological activities .
Scientific Research Applications
2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1H-benzimidazol-2-yl)methanol dihydrochloride
- 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- (5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
Uniqueness
2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ethanol group enhances its solubility and bioavailability, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(5-aminobenzimidazol-1-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13;;/h1-2,5-6,13H,3-4,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCBWCRXZRZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN2CCO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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